3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione
Description
3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione (hereafter referred to as the target compound) is a polycyclic heterocyclic compound synthesized via multicomponent reactions (MCRs) involving phthalhydrazide, dimedone, and aromatic aldehydes. It belongs to the indazolo-phthalazine-trione family, characterized by a fused indazole-phthalazine core with three ketone groups. The compound is typically obtained in high yields (e.g., 91% using phospho sulfonic acid (PSA) under solvent-free conditions) . Its structure is confirmed by IR, NMR (¹H and ¹³C), and elemental analysis, with a melting point of 189–190°C .
Properties
CAS No. |
1017238-93-5 |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,3-dimethyl-13-phenyl-4,13-dihydro-2H-indazolo[1,2-b]phthalazine-1,6,11-trione |
InChI |
InChI=1S/C23H20N2O3/c1-23(2)12-17-19(18(26)13-23)20(14-8-4-3-5-9-14)25-22(28)16-11-7-6-10-15(16)21(27)24(17)25/h3-11,20H,12-13H2,1-2H3 |
InChI Key |
AEUWAHNOVHPROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3N2C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Tungstated Zirconia (5% WO3/ZrO2) Catalyzed Synthesis
- Reaction Components: Phthalhydrazide, dimedone, and benzaldehyde.
- Catalyst: Tungstated zirconia (5% WO3/ZrO2), a Lewis acid catalyst known for being inexpensive, readily available, and environmentally benign.
- Solvent: Acetonitrile (MeCN).
- Conditions: Reflux at 80°C for 5 hours.
- Procedure: The three components and catalyst are stirred in acetonitrile under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the catalyst is removed by filtration, and the product is purified by recrystallization from ethyl acetate/n-hexane.
- Yield and Purity: The product, 3,3-dimethyl-13-phenyl derivative, is obtained as a yellow powder with a melting point around 205°C and characterized by IR, ^1H NMR, and mass spectrometry.
- Advantages: High chemo-, regio-, and diastereoselectivity; environmentally friendly; catalyst is reusable.
- Reference Data:
| Parameter | Details |
|---|---|
| Catalyst loading | 0.5 to 1 equiv of 5% WO3/ZrO2 |
| Reaction time | 5 hours |
| Temperature | 80°C (reflux) |
| Solvent | Acetonitrile |
| Product yield | High (exact % not specified) |
| Characterization | IR (1661.77 cm^-1 C=O), ^1H NMR, MS |
- Mechanism: The catalyst activates the carbonyl groups facilitating Knoevenagel condensation followed by Michael addition and cyclization to form the indazolo ring system.
Iodine-Catalyzed Ultrasonic-Assisted Synthesis
- Reaction Components: Phthalhydrazide, dimedone, and benzaldehyde.
- Catalyst: Iodine (I2).
- Method: Sonication in a sonic bath at 35 kHz and 25-30°C.
- Solvent: Minimal or dichloromethane added for solid aldehydes.
- Conditions: Sonication for about 10 minutes.
- Procedure: The mixture is sonicated, monitored by TLC. After completion, the product is extracted with ethyl acetate, washed with sodium thiosulfate and water, dried, and recrystallized from aqueous ethanol.
- Yield: Up to 92% yield reported for 13-(4-chlorophenyl) derivative, similar yields expected for phenyl.
- Catalyst loading: Optimized at 10 mol% iodine.
- Advantages: Rapid reaction time, mild conditions, high yield.
- Reference Data:
| Parameter | Details |
|---|---|
| Catalyst loading | 10 mol% I2 |
| Reaction time | 10 minutes |
| Temperature | 25-30°C (sonication) |
| Solvent | Dichloromethane (if needed) |
| Product yield | Up to 92% |
| Characterization | IR, ^1H NMR |
- Mechanism: Iodine likely acts as a Lewis acid to promote condensation and cyclization steps, with ultrasonic energy accelerating the reaction kinetics.
Cesium Chloride Catalyzed Synthesis in Ethanol
- Reaction Components: Phthalic anhydride, hydrazine hydrate, dimedone, and benzaldehyde.
- Catalyst: Cesium chloride (CsCl) as a phase-transfer catalyst.
- Solvent: Ethanol.
- Conditions: Reflux conditions.
- Procedure: The components are refluxed in ethanol with CsCl. After reaction completion, the mixture is cooled, poured into ice water, and the precipitated product is filtered and recrystallized.
- Yield: Excellent yields reported (specific % varies with aldehyde).
- Advantages: Green protocol, easy work-up, no need for chromatographic purification.
- Reference Data:
| Parameter | Details |
|---|---|
| Catalyst loading | Not specifically quantified |
| Reaction time | Several hours (typical reflux time) |
| Temperature | Reflux in ethanol |
| Solvent | Ethanol |
| Product yield | Excellent (up to quantitative) |
| Characterization | IR, ^1H NMR, ^13C NMR, Mass |
- Mechanism: Proposed Knoevenagel-Michael condensation sequence facilitated by phase-transfer catalysis.
Silica-Supported Acid Catalysts and Other Heterogeneous Catalysts
- Several studies report the use of heterogeneous catalysts such as silica-supported KHSO4, Preyssler heteropolyacid, and Al-SBA-15-TPI/H6P2W18O62 nanomaterials.
- These catalysts enable solvent-free or mild solvent conditions, shorter reaction times, and easy catalyst recovery.
- Yields are generally good to excellent, with reaction times ranging from minutes to a few hours.
- These methods emphasize green chemistry principles, reusability, and operational simplicity.
Comparative Summary Table of Preparation Methods
| Method | Catalyst/System | Solvent | Temp/Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Tungstated Zirconia (5% WO3/ZrO2) | Lewis acid catalyst | Acetonitrile | 80°C, 5 h | High (not specified) | Reusable catalyst, selective |
| Iodine with Ultrasonication | Iodine (10 mol%) | Minimal/DCM | 25-30°C, 10 min | Up to 92 | Fast, mild conditions |
| Cesium Chloride in Ethanol | CsCl phase-transfer catalyst | Ethanol | Reflux, several h | Excellent | Green, easy work-up |
| Silica-supported acid catalysts | KHSO4, Preyssler acid, Al-SBA-15 | Solvent-free or mild | 100°C or RT, short | Good to excellent | Environmentally benign, reusable |
Research Discoveries and Notes
- The use of Lewis acid catalysts like tungstated zirconia has been shown to improve chemo-, regio-, and diastereoselectivity in the synthesis of these heterocycles.
- Ultrasonic irradiation significantly reduces reaction times while maintaining high yields and purity.
- Phase-transfer catalysts such as cesium chloride facilitate efficient condensation under green conditions with simple purification.
- Recent advances focus on heterogeneous catalysts that allow solvent-free synthesis, reducing environmental impact and simplifying catalyst recovery.
- Spectroscopic characterization (IR, ^1H and ^13C NMR, mass spectrometry) consistently confirms the structure of the synthesized compounds across methods.
- Reaction optimization studies highlight the importance of catalyst loading, solvent choice, and temperature in maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Lung Cancer : Studies have highlighted the potential of indazole derivatives in treating non-small-cell lung carcinoma (NSCLC) due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A study conducted by Konda et al. focused on synthesizing various indazole derivatives and evaluating their anticancer activities. The synthesized compound demonstrated potent cytotoxic effects against several cancer cell lines in vitro. The study utilized a combination of MTT assays and flow cytometry to assess cell viability and apoptosis rates .
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations of the compound. This suggests its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,3,4,13-Tetrahydro-3,3-dimethyl-13-phenyl-1H-indazolo[1,2-b]phthalazine-1,6,11-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., NO₂, Br) increase melting points due to enhanced intermolecular interactions .
- IR spectra consistently show strong C=O stretches (~1660–1720 cm⁻¹), with NO₂ groups introducing asymmetric/symmetric stretches (~1539–1522 cm⁻¹) .
Catalytic Methods and Reaction Efficiency
The synthesis of indazolo-phthalazine-triones employs diverse catalysts, influencing reaction time, yield, and environmental impact:
Key Observations :
- PSA and HFIP achieve the shortest reaction times (<15 minutes) under solvent-free conditions .
- ZrO(NO₃)₂·2H₂O offers moderate yields but requires reflux in ethanol, limiting scalability .
Electronic and Structural Insights from Computational Studies
Density functional theory (DFT) and Hartree–Fock (HF) calculations on derivatives like 5a–c reveal:
- Frontier Molecular Orbitals (FMOs): The HOMO-LUMO gap (5.2–5.5 eV) indicates moderate reactivity, with electron-withdrawing substituents (e.g., NO₂) lowering the gap .
- Molecular Electrostatic Potential (MEP): Electron-rich regions (e.g., carbonyl groups) dominate the phthalazine core, making it susceptible to nucleophilic attacks .
- Geometric Parameters : Optimized bond lengths (C=O: ~1.21 Å) and angles align with experimental crystallographic data for 13-(4-bromophenyl) derivatives .
Biological Activity
3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione is a complex organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a bicyclic structure that combines both phthalazine and indazole moieties. Its molecular formula is with a molecular weight of approximately 372.42 g/mol. The presence of multiple carbonyl groups and nitrogen atoms contributes to its diverse biological activities.
Synthesis
The synthesis of this compound has been achieved through various methods. A notable approach involves a three-component condensation reaction utilizing phthalhydrazide and dimedone in the presence of Lewis acid catalysts like tungstated zirconia (WO₃/ZrO₂) . The synthesis typically results in high yields and purity of the product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
1. Anticancer Properties
Several studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- VEGFR-2 Inhibition : Compounds derived from this structure have shown promising inhibition against the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .
- Cell Line Studies : In vitro assays demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and Hep G2 (hepatocellular carcinoma). Compounds tested showed IC₅₀ values as low as 0.09 μM, indicating potent anti-proliferative activity .
2. Anti-inflammatory Activity
Preliminary investigations suggest that these compounds may also interact with pathways involved in inflammation. Some derivatives have been associated with reduced inflammatory responses in cellular models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Substituents on the phenyl ring : Variations in substituents can enhance or diminish activity against specific biological targets.
- Bicyclic structure : The fused bicyclic nature contributes to its ability to interact with multiple biological pathways.
Case Studies
Several case studies have been conducted to explore the biological effects of this compound:
Q & A
Q. How do researchers validate conflicting bioactivity data across different assays?
- Methodology :
- Cross-assay normalization : Convert IC₅₀ values to pIC₅₀ for comparison (e.g., MTT vs. ATP-lite) .
- Positive controls : Use doxorubicin (anti-cancer) or diazepam (anticonvulsant) to calibrate sensitivity .
- Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., ±20% variability in EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
